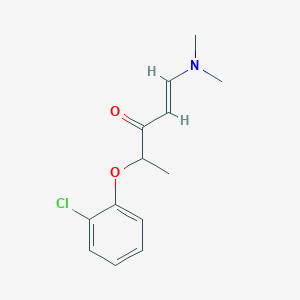

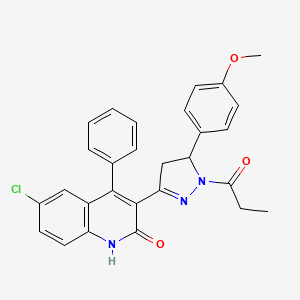

![molecular formula C15H16N4OS B2770418 (2E)-3-苯基-1-[4-(1,2,5-噻二唑-3-基)哌嗪-1-基]丙-2-烯-1-酮 CAS No. 2097939-81-4](/img/structure/B2770418.png)

(2E)-3-苯基-1-[4-(1,2,5-噻二唑-3-基)哌嗪-1-基]丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

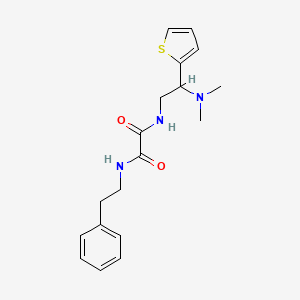

“(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one” is a structurally modified derivative . It is a synthetic compound that has been designed and synthesized through a multi-step procedure .

Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The compound was evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .科学研究应用

Medicinal Chemistry: Antihypertensive and Multiple Sclerosis Treatment

1,2,5-Thiadiazoles are a class of heterocycles that have been extensively studied for their medicinal properties. Compounds containing the 1,2,5-thiadiazole moiety, such as Timolol and Tizanidine, are used in treating conditions like hypertension and multiple sclerosis . The presence of the thiadiazolyl piperazine structure in the compound suggests potential applications in designing new therapeutic agents targeting similar pathways.

Materials Science: OLED and Solar Cell Applications

The related 1,2,5-thiadiazole derivatives have found applications in materials science, particularly in the creation of organic light-emitting diodes (OLEDs) and solar cells . The compound’s structural features, including the thiadiazole ring, could be explored for developing advanced materials with improved photophysical properties.

Organic Synthesis: Ring Contraction and Sulfone Formation

In organic synthesis, thiadiazoles undergo interesting reactions such as ring contractions to form sulfones . The compound “(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one” could serve as a precursor for synthesizing novel sulfone derivatives with potential applications in various chemical industries.

Molecular Magnetism: Radical Anions and Coordination Compounds

1,2,5-Thiadiazole 1,1-dioxides and their radical anions exhibit unique magnetic properties, making them suitable for constructing functional molecular materials . The compound could be investigated for its ability to form radical anions and coordination compounds with transition metals, contributing to the field of molecular magnetism.

Pharmacology: Pan-Kras and Indoleamine 2,3-dioxygenase Inhibition

Some 1,2,5-thiadiazole 1,1-dioxides act as pan-Kras inhibitors and indoleamine 2,3-dioxygenase inhibitors . These are important targets in cancer therapy, suggesting that the compound could be studied for its pharmacological effects in oncology research.

Biochemistry: Histamine H2-Receptor Antagonism

Histamine H2-receptor antagonists are another class of drugs where 1,2,5-thiadiazole derivatives have shown activity . The compound’s structural similarity to known H2-receptor antagonists points to its potential application in the development of new antihistamines.

作用机制

属性

IUPAC Name |

(E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c20-15(7-6-13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-12-16-21-17-14/h1-7,12H,8-11H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVUVGABDRBEIM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

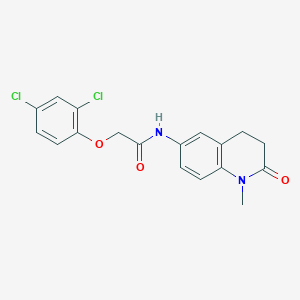

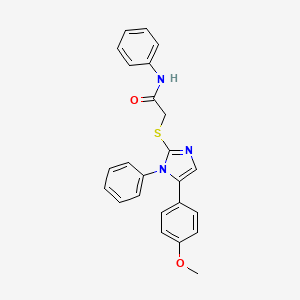

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2770337.png)

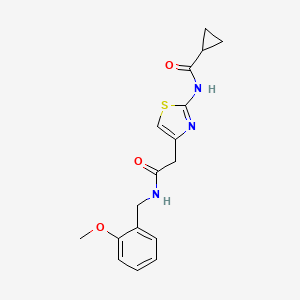

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770342.png)

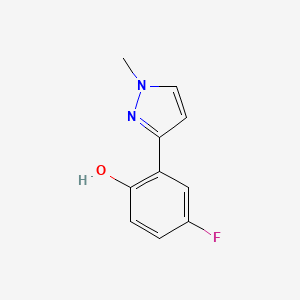

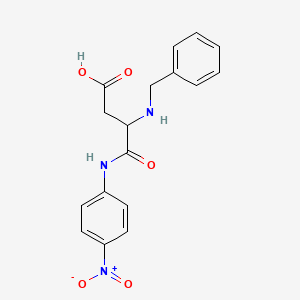

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2770344.png)

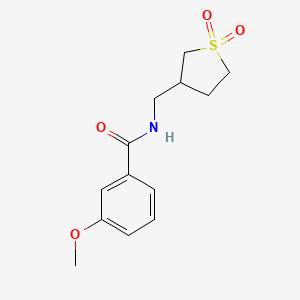

![N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2770345.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)